molecular formula C13H12N6 B5259677 6-[3-(4-pyridinyl)-1-azetidinyl]-9H-purine

6-[3-(4-pyridinyl)-1-azetidinyl]-9H-purine

Cat. No.: B5259677
M. Wt: 252.27 g/mol
InChI Key: ONZCZGBIBUBJTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[3-(4-pyridinyl)-1-azetidinyl]-9H-purine is a heterocyclic compound that features a purine core substituted with a pyridinyl-azetidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(4-pyridinyl)-1-azetidinyl]-9H-purine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient synthesis, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[3-(4-pyridinyl)-1-azetidinyl]-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridinyl or azetidinyl moieties are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-[3-(4-pyridinyl)-1-azetidinyl]-9H-purine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[3-(4-pyridinyl)-1-azetidinyl]-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit certain kinases, thereby affecting cell signaling pathways involved in growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[3-(4-pyridinyl)-1-azetidinyl]-9H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of biological targets makes it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-(3-pyridin-4-ylazetidin-1-yl)-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6/c1-3-14-4-2-9(1)10-5-19(6-10)13-11-12(16-7-15-11)17-8-18-13/h1-4,7-8,10H,5-6H2,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZCZGBIBUBJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=C2NC=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.